molecular formula C7H7F3N2O B12967001 1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-ol

1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-ol

Cat. No.: B12967001
M. Wt: 192.14 g/mol
InChI Key: RAVVILKWIBUKNI-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)pyrazine with ethyl magnesium bromide, followed by hydrolysis to obtain the desired product . Another approach includes the reaction of 3-(trifluoromethyl)pyrazine with ethyl lithium, followed by quenching with water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens, alkyl halides, and other nucleophiles are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted pyrazine derivatives

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

1-[3-(trifluoromethyl)pyrazin-2-yl]ethanol

InChI

InChI=1S/C7H7F3N2O/c1-4(13)5-6(7(8,9)10)12-3-2-11-5/h2-4,13H,1H3

InChI Key

RAVVILKWIBUKNI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN=C1C(F)(F)F)O

Origin of Product

United States

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